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Compound of Interest

2-(2-
Compound Name:
Methoxyphenyl)acetophenone

An In-depth Technical Guide to the Spectroscopic Data of 2'-Methoxyacetophenone

This guide provides a comprehensive overview of the spectroscopic data for 2'-
Methoxyacetophenone (CAS: 579-74-8), a key chemical intermediate in various synthetic
processes. The data presented herein is essential for researchers, scientists, and drug
development professionals for compound identification, purity assessment, and structural
elucidation.

Compound Information

Parameter Value

IUPAC Name 1-(2-methoxyphenyl)ethanone
Synonyms o-Methoxyacetophenone, 2-Acetylanisole
CAS Number 579-74-8

Molecular Formula CoH1002

Molecular Weight 150.17 g/mol [1][2]

Structure

Chemical structure of 2'-Methoxyacetophenone

Spectroscopic Data Summary
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The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for 2'-Methoxyacetophenone.

'H NMR Spectroscopy

Proton NMR data provides detailed information about the hydrogen atom environment in the
molecule. The spectrum of 2'-Methoxyacetophenone is characterized by distinct signals for the
methoxy, acetyl, and aromatic protons.

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
2.62 Singlet 3H -COCHs
3.91 Singlet 3H -OCHs
6.96-7.01 Quartet 2H Aromatic H
7.45-7.48 Multiplet 1H Aromatic H
7.73-7.75 Quartet 1H Aromatic H

Data obtained in
CDClIs at 500 MHz.[3]

3C NMR Spectroscopy

Carbon NMR provides information on the carbon framework of the molecule.
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Chemical Shift (8) ppm Assighment

31.8 -COCHs

55.4 -OCHs

111.6 Aromatic CH

120.5 Aromatic CH

128.3 Aromatic C (quaternary)
130.3 Aromatic CH

133.6 Aromatic CH

158.9 Aromatic C-O (quaternary)
199.8 C=0

Data obtained in CDCIs at 125 MHz.[3]

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) data reveals the molecular weight and

fragmentation pattern of the compound.

m/z Relative Intensity Assighment

150 24.21% [M]* (Molecular lon)

135 99.99% [M-CHs]* (Base Peak)

92 20.69% [M-CH3-CO-H]* or [CeH4O]*
77 37.07% [CeHs]* (Phenyl Cation)

Data obtained via GC-MS with

electron ionization.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.
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Wavenumber (cm~?) Description

~3000-3100 Aromatic C-H Stretch
~2850-2950 Aliphatic C-H Stretch

~1680 C=0 (Ketone) Stretch
~1600, ~1480 Aromatic C=C Stretch
~1240 Aryl-O-C Asymmetric Stretch
~1020 Aryl-O-C Symmetric Stretch

Characteristic absorption ranges based on

compound structure.

Experimental Protocols

The data presented in this guide was obtained using standard spectroscopic techniques.

NMR Spectroscopy

A sample of 2'-Methoxyacetophenone was dissolved in deuterated chloroform (CDCls)
containing tetramethylsilane (TMS) as an internal standard. *H and 3C NMR spectra were
recorded on a 500 MHz spectrometer.[3] Chemical shifts are reported in parts per million (ppm)
relative to TMS.

Mass Spectrometry

The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)
system. The compound was subjected to electron ionization (El) at a standard energy of 70 eV.
The resulting fragments were analyzed by a mass detector to generate the mass spectrum.[4]

IR Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer
equipped with an Attenuated Total Reflectance (ATR) accessory, such as a Bruker Tensor 27
FT-IR.[4] A small amount of the liquid sample was placed directly on the ATR crystal, and the
spectrum was recorded over the standard mid-IR range (4000-400 cm™1).
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Visualizations
The following diagrams illustrate the experimental workflow and a key molecular fragmentation
pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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